molecular formula C3H3F3N4S B183997 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 24848-20-2

4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B183997
CAS RN: 24848-20-2
M. Wt: 184.15 g/mol
InChI Key: CTUZXHZTENNONS-UHFFFAOYSA-N
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Description

4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (4-ATFT) is an important pharmaceutical compound due to its multiple applications in the scientific research field. It is a thiol-containing heterocyclic compound that has been used in the synthesis of various bioactive compounds and has been studied for its potential applications in drug design and development. 4-ATFT has been used in the synthesis of diverse biologically active compounds that have been studied for their potential therapeutic activities. In addition, 4-ATFT has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, anti-tumor, and anti-viral activities.

Scientific Research Applications

Synthesis and Structural Features

  • Derivatives of 1,2,4-triazole, including compounds structurally related to 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, are noted for their broad spectrum of biological activities, such as antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, along with low toxicity. These properties make them promising for research into their chemical structure and biological activity, and for the purposeful search of biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

  • A study on a structurally similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), demonstrated its efficacy as a corrosion inhibitor for copper in saline environments. The compound was found to behave as a mixed type inhibitor with cathodic predominance, forming a protective film on copper surfaces (Chauhan et al., 2019).

Antimicrobial Activities

  • Compounds derived from 4-amino-1,2,4-triazole, including variants of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have been evaluated for their antimicrobial properties. These studies suggest potential uses in combating microbial infections (Bayrak et al., 2009).

Interaction with Aldehydes

  • Research into the reactivity of similar compounds with aldehydes has been conducted, indicating potential applications in organic synthesis and the development of new chemical entities (Zozulynets et al., 2021).

Physicochemical Properties

  • Investigations into the physicochemical properties of derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol are important for understanding their behavior in various environments and for the development of new pharmaceuticals (Kravchenko et al., 2018).

Antitumor Activity

  • Some studies have focused on the synthesis of 1,2,4-triazole derivatives and their evaluation for antitumor properties, indicating potential applications in cancer treatment (Ovsepyan et al., 2018).

Green Synthesis

  • The environmentally friendly synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives has also been explored, highlighting the importance of sustainable chemical processes (Rajurkar & Shirsath, 2017).

DNA Methylation Inhibition

  • New derivatives of 4H-1,2,4-triazole-3-thiol have been synthesized and studied for their effect on the methylation level of tumor DNA, opening avenues for research in gene regulation and cancer therapy (Hovsepyan et al., 2018).

Molecular Structure Analysis

  • The detailed molecular structure analysis of compounds related to 4-amino-1,2,4-triazole offers insights into their chemical properties and potential applications in various fields of chemistry and pharmacology (Sarala et al., 2006).

properties

IUPAC Name

4-amino-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUZXHZTENNONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)N1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381707
Record name 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

24848-20-2
Record name 24848-20-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156613
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
TAER Farghaly, MA Abdallah… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
A new series of 7-arylazo-5$ H $-3-(trifluoromethyl)-6-methyl-1, 2, 4-triazolo-[3, 4-$ b $]-1, 3, 4-thiadiazines was prepared by reaction of 4-amino-3-trifluoromethyl-5-mercapto-1, 2, 4-…
Number of citations: 20 journals.tubitak.gov.tr
BL Wang, XH Liu, XL Zhang, JF Zhang… - Chemical biology & …, 2011 - Wiley Online Library
A series of novel Mannich bases with trifluoromethyl‐1,2,4‐triazole and substituted benzylpiperazine moieties were synthesized. Their structures were confirmed by IR, 1 H NMR and …
Number of citations: 64 onlinelibrary.wiley.com
M Chen, XF Wang, SS Wang, YX Feng, F Chen… - Journal of Fluorine …, 2012 - Elsevier
Thiocarbohydrazide and substituted benzoyl hydrazine were used as starting materials to synthesize fifteen fluorinated 3,5-disubstituted-4H-1,2,4-triazol-4-amines. All the title …
Number of citations: 33 www.sciencedirect.com
BL Wang, YX Shi, Y Ma, XH Liu, YH Li… - Journal of agricultural …, 2010 - ACS Publications
A series of trifluoromethyl-substituted 1,2,4-triazole Mannich base 6 and bis(1,2,4-triazole) Mannich base 7 containing pyrimidinylpiperazine rings via the Mannich reaction were …
Number of citations: 134 pubs.acs.org
ZA Muhammad, TA Farghaly, I Althagafi… - Journal of …, 2021 - Wiley Online Library
Diverse new azoloazines were synthesized from the reaction of fluorinated hydrazonoyl chlorides with heterocyclic thiones, 1,8‐diaminonaphthalene, ketene aminal derivatives, and 4‐…
Number of citations: 18 onlinelibrary.wiley.com
N Abd El-Khalik - academia.edu
The industrial use of thermoset polymers is rapidly growing worldwide due to their high performance capabilities in demanding environments. Epoxy resins are one of the most versatile …
Number of citations: 0 www.academia.edu
K Vaarla, S Pavurala, V Arandkar, RR Vedula… - …, 2019 - Wiley Online Library
Here, we report the synthesis, characterization and antimicrobial activity evaluation of a series of triazolo‐thiadiazinyl coumarin derivatives 4 (a–j) and 6 (a–j). The triazolo thiadiazinyl …
VA Yanchenko, AM Demchenko, SI Firgang… - Chemistry of …, 2003 - Springer
The spectral data showed that N1, N2-di (3-acetyl-6-methyl-4-oxo-4H-2-pyranyl) hydrazine (3) was obtained instead of the expected 3-acetyl-6-methyl-2-(3-mercapto-5-trifluoromethyl-…
Number of citations: 1 link.springer.com
M Abass, A Khodairy - Phosphorus, Sulfur, and Silicon, 2011 - Taylor & Francis
The four-membered spiro-heterocycles ethyl cyano(1-methyl-2,4-dioxospiro{1,3-quinoline-3,4′-[1,3]dithietane}-4′-ylidene)-acetate 2a, -malononitrile 2b, -acetylacetone 2c, and …
Number of citations: 7 www.tandfonline.com
Y Hao, Y Feng, Y Dong, Y Ren, J Huang, H Ma… - Available at SSRN … - papers.ssrn.com
A 3D-QSAR model was established and predicted the inhibitory effect on Fusarium graminearum of triazole Schiff base compounds based on our previous research work. According to …
Number of citations: 0 papers.ssrn.com

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